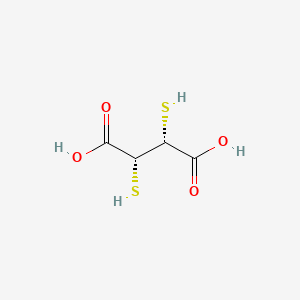

2,3-Dimercaptosuccinic acid, (-)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the Unique Ingredient Identifier (UNII) K853KBN17Q is known as 2,3-dimercaptosuccinic acid. This compound is a chelating agent, which means it has the ability to bind to heavy metals and facilitate their removal from the body. It is commonly used in the treatment of heavy metal poisoning, such as lead and mercury poisoning.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-dimercaptosuccinic acid can be synthesized through various methods. One common synthetic route involves the reaction of maleic anhydride with thiourea, followed by hydrolysis. The reaction conditions typically include:

Temperature: Moderate temperatures around 50-70°C

Solvent: Water or ethanol

Catalyst: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods

In industrial settings, the production of 2,3-dimercaptosuccinic acid often involves large-scale batch reactors. The process includes:

Raw Materials: Maleic anhydride and thiourea

Reaction Conditions: Controlled temperature and pH to optimize yield

Purification: Crystallization and filtration to obtain pure 2,3-dimercaptosuccinic acid

Chemical Reactions Analysis

Types of Reactions

2,3-dimercaptosuccinic acid undergoes several types of chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Reduction: The compound can reduce metal ions by forming stable complexes.

Substitution: The carboxyl groups can participate in esterification reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Metal ions such as lead or mercury in aqueous solutions.

Substitution: Alcohols and acids in the presence of catalysts like sulfuric acid.

Major Products

Oxidation: Disulfides of 2,3-dimercaptosuccinic acid.

Reduction: Metal complexes with 2,3-dimercaptosuccinic acid.

Substitution: Esters of 2,3-dimercaptosuccinic acid.

Scientific Research Applications

2,3-dimercaptosuccinic acid has a wide range of scientific research applications:

Chemistry: Used as a chelating agent to study metal ion interactions.

Biology: Investigated for its role in detoxifying heavy metals in biological systems.

Medicine: Used in clinical settings to treat heavy metal poisoning.

Industry: Employed in processes requiring the removal of heavy metals from waste streams.

Mechanism of Action

The mechanism by which 2,3-dimercaptosuccinic acid exerts its effects involves the formation of stable complexes with heavy metals. The thiol groups in the compound bind to metal ions, forming a chelate complex that is more easily excreted from the body. This process involves:

Molecular Targets: Heavy metal ions such as lead, mercury, and arsenic.

Pathways Involved: The chelate complexes are excreted through the kidneys, reducing the metal burden in the body.

Comparison with Similar Compounds

2,3-dimercaptosuccinic acid can be compared with other chelating agents such as:

Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent, but with a broader range of metal ion affinities.

Dimercaprol: Used for treating arsenic and mercury poisoning, but less effective for lead.

Penicillamine: Effective for copper poisoning, but has more side effects compared to 2,3-dimercaptosuccinic acid.

Uniqueness

2,3-dimercaptosuccinic acid is unique due to its high specificity for heavy metals and its relatively low toxicity, making it a preferred choice for treating heavy metal poisoning.

Biological Activity

2,3-Dimercaptosuccinic acid (DMSA), also known as meso-2,3-dimercaptosuccinic acid, is a chelating agent predominantly used in the treatment of heavy metal poisoning, particularly lead. Its ability to form stable complexes with heavy metals facilitates their excretion from the body. This article explores the biological activity of DMSA, focusing on its efficacy in lead poisoning treatment, cellular interactions, and potential therapeutic applications.

DMSA functions by binding to heavy metals through its thiol groups, allowing for their detoxification and subsequent urinary excretion. The mechanism involves the formation of metal-thiol complexes that are more soluble and less toxic than their parent compounds. This property is particularly beneficial in cases of lead poisoning, where DMSA has been shown to effectively reduce blood lead levels (BPb).

Clinical Efficacy in Lead Poisoning

Numerous studies have documented the effectiveness of DMSA in treating lead poisoning:

- Controlled Study : A study involving 19 children with severe lead poisoning demonstrated that a 5-day oral course of DMSA (1050 mg/m² per day) resulted in a mean BPb reduction of 61%, significantly outperforming calcium disodium EDTA (CaNa2EDTA) which achieved a 45% reduction .

- Retrospective Analysis : In a larger cohort of 1,156 children treated with DMSA for BPb levels ≥45 µg/dl, the mean end-course BPb was reduced by approximately 74.5% after treatment . This highlights DMSA's role as an effective chelator in pediatric populations.

- Case Studies : A case study involving adults with heavy metal poisoning also reported significant reductions in metal levels following DMSA administration, reinforcing its applicability beyond pediatric cases .

Biological Activity in Cellular Contexts

DMSA has been investigated for its effects on various cell types and its potential applications in tissue engineering:

- Cardiomyocyte Interaction : Research on DMSA-modified iron oxide nanoparticles (DMSA-IRONs) revealed that these nanoparticles did not adversely affect cardiomyocyte survival or morphology. Instead, they reduced intracellular reactive oxygen species (ROS) levels, suggesting a protective effect against oxidative stress .

- Toxicity Profile : DMSA exhibits low toxicity levels; studies indicate an LD50 of approximately 1725 mg/kg in mice, indicating a favorable safety profile for clinical use .

Pharmacokinetics and Administration

DMSA is administered orally and is absorbed effectively through the gastrointestinal tract. Its pharmacokinetics have been characterized by rapid absorption and renal excretion. The drug's half-life varies based on dosage and individual metabolism but generally supports frequent dosing regimens for effective chelation.

Comparative Efficacy with Other Chelators

DMSA is often compared with other chelating agents such as CaNa2EDTA:

| Chelator | Administration Route | Typical Dosage | Efficacy |

|---|---|---|---|

| 2,3-Dimercaptosuccinic Acid | Oral | 350-1050 mg/m²/day | Significant BPb reduction |

| Calcium Disodium EDTA | Intravenous | 1000 mg/m²/day | Moderate BPb reduction |

Research indicates that DMSA not only matches but often exceeds the efficacy of traditional treatments like EDTA in terms of restoring metabolic activity in the heme pathway .

Properties

CAS No. |

27887-84-9 |

|---|---|

Molecular Formula |

C4H6O4S2 |

Molecular Weight |

182.2 g/mol |

IUPAC Name |

(2R,3R)-2,3-bis(sulfanyl)butanedioic acid |

InChI |

InChI=1S/C4H6O4S2/c5-3(6)1(9)2(10)4(7)8/h1-2,9-10H,(H,5,6)(H,7,8)/t1-,2-/m0/s1 |

InChI Key |

ACTRVOBWPAIOHC-LWMBPPNESA-N |

Isomeric SMILES |

[C@H]([C@@H](C(=O)O)S)(C(=O)O)S |

Canonical SMILES |

C(C(C(=O)O)S)(C(=O)O)S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.